Dihydrodaidzein
Overview
Description
Dihydrodaidzein is a flavonoid and an active metabolite of daidzein . It has been found to have vasodilatory action on rat isolated aortic rings and stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .
Synthesis Analysis
Dihydrodaidzein can be synthesized from daidzein . In a study, daidzein and its derivatives were metabolized in the organs of mice. Trace prototype compounds were detected in the plasma 4 hours after the intravenous injection of daidzein . Another study reported that a new functional gene KEC48 -07020 (K-07020) was identified from a chick (S)-equol-producing bacterium (Clostridium sp. ZJ6, ZJ6). The recombinant protein of K-07020 possessed similar function to daidzein reductase (DZNR), which can convert daidzein into R/S-dihydrodaidzein .
Molecular Structure Analysis
Dihydrodaidzein has a molecular formula of C15H12O4 . It is a powder in appearance and has a molar weight of 256.26 . The chemical name for Dihydrodaidzein is 7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one .
Chemical Reactions Analysis
Dihydrodaidzein can be converted back into daidzein . In a study, it was found that Dihydrodaidzein and its derivatives could be hydrolyzed into daidzein and their metabolic pathways were similar to those of daidzein . Another study reported that the P212A mutant of Dihydrodaidzein reductase enhanced (S)-equol production and enantioselectivity in a recombinant Escherichia coli whole-cell reaction system .
Physical And Chemical Properties Analysis
Dihydrodaidzein is a powder in appearance . It has a molar weight of 256.26 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Cardioprotective Properties
Dihydrodaidzein, a metabolite of isoflavones, has been studied for its potential cardioprotective properties. It has been found to antagonize contractile responses to noradrenaline in rat aortic rings, suggesting vasodilatory action. This effect could be linked to endothelium-dependent mechanisms and may be inhibited by nitric oxide synthase inhibitor and soluble guanylate cyclase inhibitor. Additionally, certain isoflavone metabolites, including dihydrodaidzein, have demonstrated potential in protecting against endothelium damage induced by oxidized low-density lipoprotein (ox-LDL), indicating a novel series of cardioprotective therapeutics (Chin-Dusting et al., 2001).
Enzyme Inhibition
Research has also explored the synthesis of phytoestrogenic isoflavonoid disulfates, including dihydrodaidzein, known for their potential as inhibitors of steroid sulfatase enzymes. These compounds were characterized using NMR and mass spectrometry (Soidinsalo & Wähälä, 2004).
Application in Fermented Soy Beverages
Dihydrodaidzein has been used in recombinant lactic acid bacteria and bifidobacteria to enrich soy beverages. These bacteria, expressing the recombinant daidzein reductase gene, showed high production of dihydrodaidzein (DHD) and dihydrogenistein (DHG) from isoflavone glycosides present in soy beverage. This has implications for the development of fermented soy beverages enriched in DHD and DHG, facilitating the production of beneficial compounds like equol and 5-hydroxy-equol by intestinal microbiota (Peirotén et al., 2020).
Metabolism by Intestinal Bacteria
The metabolism of isoflavones daidzein and genistein by intestinal bacteria into dihydrodaidzein has been studied, revealing the biological transformation processes of these compounds in the human gut. This research is significant for understanding the bioavailability and health implications of isoflavones (Chang & Nair, 1995).
Additional Applications
Further studies have examined the biosynthesis of various compounds from dihydrodaidzein, the isolation of specific dihydrodaidzein-metabolizing bacteria from human faeces, and the enantioselective synthesis of compounds like S-Equol from dihydrodaidzein. These studies highlight the diverse biochemical applications and metabolic pathways involving dihydrodaidzein (Berlin et al., 1970; Tamura et al., 2007; Wang et al., 2005).
Safety And Hazards
Dihydrodaidzein is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Dihydrodaidzein .
properties
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYXBPPMXZIHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912308 | |
Record name | Dihydrodaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Dihydrodaidzein | |
CAS RN |
17238-05-0 | |
Record name | (±)-Dihydrodaidzein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoflavanone, 4',7-dihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydrodaidzein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250 °C | |
Record name | Dihydrodaidzein | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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